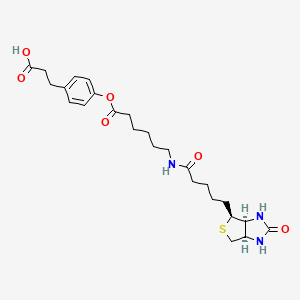

3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid

Übersicht

Beschreibung

3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid, also known as BPE, is a product used for proteomics research1. It is a reagent for covalently attaching Biotin to proteins via a cleavable connector arm23.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid. However, it is commercially available from several suppliers2.Molecular Structure Analysis

The molecular formula of 3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid is C25H35N3O6S1. For a detailed molecular structure, you may refer to databases like PubChem4.

Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving 3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid.Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 177-179°C. It has a predicted density of 1.37±0.1 g/cm3. It is hygroscopic and should be stored in a -20°C freezer under an inert atmosphere. It is soluble in methanol2.

Wissenschaftliche Forschungsanwendungen

Protein Labeling and Recovery : A study by Mouton et al. (1982) describes the use of a reagent, which includes 3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid, for covalently attaching biotin to proteins via a cleavable connector arm. This method allows for selective retrieval of labeled compounds from complex mixtures using immobilized avidin, with the compounds being released under conditions that do not denature proteins. This technique has potential applications in protein purification and analysis (Mouton, Pang, Natraj, & Shafer, 1982).

Material Science Applications : Totaro et al. (2017) explored the use of 3-(4-Hydroxyphenyl)propionic acid (a related compound) as an organic modifier in layered double hydroxides. This research indicates potential applications in creating fully biodegradable green materials with high thermal stability and mechanical reinforcement. These materials could be utilized in a wide range of applications due to their multifunctional properties, including potential antibacterial and antioxidant uses (Totaro, Sisti, Celli, Askanian, Hennous, Verney, & Leroux, 2017).

Amino Acid Biosynthesis : Research by Sauer, Erfle, and Mahadevan (1975) on amino acid biosynthesis in mixed rumen cultures demonstrated the use of propionic acid (related to the compound ) for isoleucine biosynthesis. This study provides insights into the metabolic pathways and processes involved in amino acid production, which can be valuable in understanding and engineering biosynthetic pathways (Sauer, Erfle, & Mahadevan, 1975).

Microbial Propionic Acid Production : A study by Gonzalez-Garcia et al. (2017) discusses the microbial production of propionic acid, which is related to the compound of interest. This research offers insights into the metabolic pathways and fermentation processes involved in propionic acid production, with implications for its use in the food, cosmetic, plastics, and pharmaceutical industries (Gonzalez-Garcia, McCubbin, Navone, Stowers, Nielsen, & Marcellin, 2017).

Pharmaceutical Applications : The synthesis and study of derivatives of 3-(3,4-dihydroxyphenyl)-propionic acid for potential pharmaceutical applications were conducted by Mikolasch et al. (2002). They explored the derivatization of this natural compound by laccase-catalyzed N-coupling with aromatic and aliphatic amines, indicating its potential in developing new pharmaceutical compounds (Mikolasch, Hammer, Jonas, Popowski, Stielow, & Schauer, 2002).

Safety And Hazards

Specific safety and hazard information for this compound is not available in the sources I found. However, as with all chemicals, it should be handled with appropriate safety measures.

Zukünftige Richtungen

Given its role in proteomics research, the future directions of 3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid could involve its use in developing new biochemical assays and techniques. However, specific future directions are not mentioned in the sources I found.

Please note that this information is based on the sources available and may not be fully comprehensive. For more detailed information, you may want to refer to scientific literature or contact experts in the field.

Eigenschaften

IUPAC Name |

3-[4-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoyloxy]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35N3O6S/c29-21(7-4-3-6-20-24-19(16-35-20)27-25(33)28-24)26-15-5-1-2-8-23(32)34-18-12-9-17(10-13-18)11-14-22(30)31/h9-10,12-13,19-20,24H,1-8,11,14-16H2,(H,26,29)(H,30,31)(H2,27,28,33)/t19-,20-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOTNIMUKQVRCGZ-SKPFHBQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)OC3=CC=C(C=C3)CCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)OC3=CC=C(C=C3)CCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70652474 | |

| Record name | 3-(4-{[6-({5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanoyl]oxy}phenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid | |

CAS RN |

83592-10-3 | |

| Record name | 3-(4-{[6-({5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanoyl]oxy}phenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-1,2,3,4-tetrachlorodibenzo[b,d]furan](/img/structure/B562334.png)

![N,N-DIMETHYL-N-(1-HEXYL)-N-(2-[METHACRYLOYL]ETHYL)AMMONIUM BROMIDE](/img/no-structure.png)